5-Chloro-4-methyl-1,2,3-thiadiazole

Description

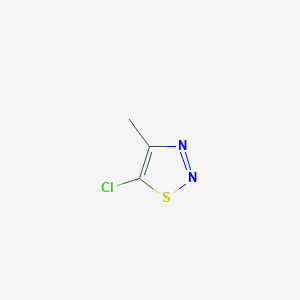

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-methylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2S/c1-2-3(4)7-6-5-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQBJFBRLOWLJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363144 | |

| Record name | 5-chloro-4-methyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53645-99-1 | |

| Record name | 5-Chloro-4-methyl-1,2,3-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53645-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloro-4-methyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-4-methyl-1,2,3-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 4 Methyl 1,2,3 Thiadiazole and Its Analogues

Classic Synthetic Approaches to 1,2,3-Thiadiazoles

The foundational methods for constructing the 1,2,3-thiadiazole (B1210528) ring have been established for decades and remain cornerstones of heterocyclic chemistry. These approaches, including the Hurd-Mori cyclization, the Pechmann and Nold synthesis, and the Wolff synthesis, offer versatile routes to this important heterocyclic system.

Hurd-Mori Cyclization and its Mechanistic Aspects

The Hurd-Mori synthesis is a widely utilized and versatile method for the preparation of 1,2,3-thiadiazoles. wikipedia.orgthieme-connect.de This reaction involves the cyclization of hydrazone derivatives, which possess an α-methylene group, using thionyl chloride (SOCl₂). wikipedia.orgthieme-connect.de The hydrazone precursors are typically N-acyl or N-tosyl derivatives, which can be synthesized from the corresponding ketones. wikipedia.org

The general mechanism of the Hurd-Mori reaction is believed to proceed through several steps. Initially, the active methylene group adjacent to the hydrazone is chlorinated by thionyl chloride. This is followed by a tautomerization and subsequent cyclization with the elimination of water to form a dihydrothiadiazole S-oxide intermediate. Finally, the elimination of another molecule of water yields the aromatic 1,2,3-thiadiazole ring. The success of the cyclization can be influenced by the nature of the substituents on the hydrazone precursor. nih.gov For instance, the basicity of nitrogen atoms in the precursor can significantly affect the transformation, with electron-withdrawing groups often favoring a successful cyclization. nih.gov

While direct synthesis of 5-Chloro-4-methyl-1,2,3-thiadiazole via the Hurd-Mori reaction from a pre-chlorinated precursor is not extensively documented, the synthesis of its 4-methyl analogue is conceptually straightforward. This would involve the reaction of the N-acyl or N-tosyl hydrazone of acetone with thionyl chloride. Subsequent chlorination of the resulting 4-methyl-1,2,3-thiadiazole (B96444) at the 5-position would then yield the target compound. This two-step approach, involving the formation of the thiadiazole ring followed by halogenation, is a common strategy in the synthesis of halogenated heterocycles.

Pechmann and Nold Synthesis

The Pechmann and Nold synthesis represents one of the earliest methods for the formation of the 1,2,3-thiadiazole ring system, first reported in 1896. thieme-connect.de This reaction is a 1,3-dipolar cycloaddition between a diazoalkane and an isothiocyanate. thieme-connect.deisres.org The prototypical example involves the reaction of diazomethane with phenyl isothiocyanate to yield N-phenyl-1,2,3-thiadiazol-5-amine. thieme-connect.de

The scope of the Pechmann and Nold reaction can be somewhat limited. For example, less reactive isothiocyanates, such as methyl isothiocyanate, may not readily react with diazomethane at room temperature. thieme-connect.de However, the use of more reactive diazo compounds or substituted isothiocyanates can lead to the formation of various 4,5-disubstituted-1,2,3-thiadiazoles. thieme-connect.de The synthesis of analogues of this compound using this method would likely involve a substituted diazoalkane, such as diazoethane, reacting with an appropriate isothiocyanate. Subsequent chemical modification of the resulting thiadiazole would be necessary to introduce the chloro substituent at the 5-position.

Wolff Synthesis Principles

The Wolff synthesis provides another classical route to 1,2,3-thiadiazoles, starting from α-diazo ketones. thieme-connect.deisres.org In this method, the α-diazo ketone is treated with a thionating agent, such as ammonium hydrosulfide, Lawesson's reagent, or phosphorus pentasulfide, to effect the cyclization. thieme-connect.de The reaction proceeds through the formation of an α-diazo thiocarbonyl intermediate, which then undergoes a 1,5-electrocyclization to form the 1,2,3-thiadiazole ring.

Historically, it was believed that only α-diazo ketones with a rigid cis-geometry could be successfully converted into 1,2,3-thiadiazoles. However, it has since been demonstrated that some conformationally flexible diazo carbonyl compounds can also undergo the cyclization, suggesting that the α-diazo thiocarbonyl intermediate can adopt the necessary cis-conformation in the transition state. thieme-connect.de The synthesis of 4-methyl-1,2,3-thiadiazole, a precursor to the target compound, could be envisioned starting from 1-diazopropan-2-one. Treatment of this α-diazo ketone with a suitable thionating agent would yield the desired 4-methyl-1,2,3-thiadiazole. As with the other classical methods, a subsequent chlorination step would be required to obtain this compound.

Modern Advancements in 1,2,3-Thiadiazole Synthesis

In recent years, significant efforts have been directed towards developing more efficient, safer, and environmentally friendly methods for the synthesis of 1,2,3-thiadiazoles. These modern advancements often focus on the use of metal-free catalysis and readily available starting materials, providing valuable alternatives to the classical approaches.

Metal-Free Catalysis and Reagent Systems

A key area of development in 1,2,3-thiadiazole synthesis is the move towards metal-free reaction conditions. These approaches avoid the use of potentially toxic and expensive metal catalysts, aligning with the principles of green chemistry.

A notable modern, metal-free method for the synthesis of 1,2,3-thiadiazoles involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.orgscilit.comorganic-chemistry.org This procedure serves as a significant improvement to the classical Hurd-Mori reaction, as it avoids the use of hazardous reagents like thionyl chloride. organic-chemistry.orgscilit.com

The reaction is typically carried out in a solvent such as dimethylacetamide (DMAC) at an elevated temperature, with an oxidant like potassium persulfate (K₂S₂O₈). organic-chemistry.org The TBAI catalyst is believed to facilitate a catalytic cycle involving the in situ generation of iodine, which promotes the α-iodation of the N-tosylhydrazone, followed by the addition of sulfur and subsequent intramolecular cyclization. organic-chemistry.org This method has been shown to be effective for the synthesis of a variety of 4-aryl-1,2,3-thiadiazoles with good to excellent yields and tolerance for various functional groups. organic-chemistry.org While the reaction has been primarily demonstrated for aryl-substituted analogues, its application to the synthesis of 4-alkyl-1,2,3-thiadiazoles, such as 4-methyl-1,2,3-thiadiazole, is also feasible. researchgate.net

| Entry | N-Tosylhydrazone Precursor | Product | Yield (%) |

| 1 | Acetophenone N-tosylhydrazone | 4-Phenyl-1,2,3-thiadiazole | 85 |

| 2 | 4'-Methylacetophenone N-tosylhydrazone | 4-(p-Tolyl)-1,2,3-thiadiazole | 82 |

| 3 | 4'-Methoxyacetophenone N-tosylhydrazone | 4-(4-Methoxyphenyl)-1,2,3-thiadiazole | 78 |

| 4 | 4'-Chloroacetophenone N-tosylhydrazone | 4-(4-Chlorophenyl)-1,2,3-thiadiazole | 88 |

| 5 | 2-Naphthyl methyl ketone N-tosylhydrazone | 4-(Naphthalen-2-yl)-1,2,3-thiadiazole | 75 |

| Yields are representative and may vary based on specific reaction conditions. |

Iodine-Mediated Cross-Coupling Cyclizations

Molecular iodine has emerged as an effective catalyst and mediator in the synthesis of 1,2,3-thiadiazoles, offering a transition-metal-free approach to forming the heterocyclic ring. This methodology often involves the cyclization of N-tosylhydrazones with a sulfur source. researchgate.net One notable strategy is the iodine/dimethyl sulfoxide (DMSO) catalyzed selective cyclization of N-tosylhydrazones with elemental sulfur to produce 4-aryl-1,2,3-thiadiazoles. researchgate.netresearchgate.net In this reaction, DMSO serves a dual role as both the solvent and an oxidant, which is key to regenerating the iodine catalyst by oxidizing hydrogen iodide (HI), ensuring the reaction's success. researchgate.netresearchgate.net This protocol is characterized by its simple operation and high step-economy in a one-pot fashion. researchgate.net

Another significant iodine-mediated method is the cross-coupling cyclization of enaminones, tosylhydrazine, and elemental sulfur. mdpi.comorganic-chemistry.org This I2/DMSO-mediated reaction synthesizes 5-acyl-1,2,3-thiadiazoles in very good yields. mdpi.comorganic-chemistry.org The strategy is operationally simple and demonstrates compatibility with a wide array of functional groups. mdpi.comorganic-chemistry.org These iodine-promoted reactions represent an important advancement in constructing the 1,2,3-thiadiazole core, avoiding the need for transition-metal catalysts. mdpi.com

| Reactants | Catalyst/Mediator | Solvent | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| N-Tosylhydrazones, Elemental Sulfur | I2 | DMSO | 4-Aryl-1,2,3-thiadiazoles | Good to Excellent | researchgate.netresearchgate.net |

| Enaminones, Tosylhydrazine, Elemental Sulfur | I2 | DMSO | 5-Acyl-1,2,3-thiadiazoles | Up to 92% | mdpi.com |

| Methyl Ketones, p-Toluenesulfonyl Hydrazide, KSCN | I2/CuCl2 | DMSO | Substituted 1,2,3-thiadiazoles | High | thieme-connect.com |

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) provide an efficient and atom-economical pathway for synthesizing complex molecules like 1,2,3-thiadiazole derivatives from simple starting materials in a single step.

One-Pot Three-Component Syntheses

One-pot, three-component strategies are highly valued for their efficiency and straightforward nature in constructing the 1,2,3-thiadiazole ring. thieme-connect.com A notable example is an I2/CuCl2-promoted synthesis that combines aliphatic or aromatic substituted methyl ketones, p-toluenesulfonyl hydrazide, and potassium thiocyanate (B1210189) (KSCN). mdpi.comthieme-connect.com This method is advantageous as it uses inexpensive and readily available starting materials, with KSCN serving as an odorless sulfur source. thieme-connect.com The reaction demonstrates excellent functional-group tolerance, particularly for aliphatic substrates, and produces 1,2,3-thiadiazoles in high yields. thieme-connect.com Another powerful three-component approach involves the I2/DMSO-mediated reaction of enaminones, elemental sulfur, and tosylhydrazine to afford 5-acyl-1,2,3-thiadiazoles. mdpi.com

| Starting Ketone (Substituent R) | Product | Yield (%) | Reference |

|---|---|---|---|

| Acetophenone (R = H) | 4-Phenyl-1,2,3-thiadiazole | 89% | thieme-connect.com |

| 4'-Methoxyacetophenone (R = OMe) | 4-(4-Methoxyphenyl)-1,2,3-thiadiazole | 81% | thieme-connect.com |

| 2'-Methoxyacetophenone (R = 2-OMe) | 4-(2-Methoxyphenyl)-1,2,3-thiadiazole | 87% | thieme-connect.com |

| 4'-Hydroxyacetophenone (R = 4-OH) | 4-(4-Hydroxyphenyl)-1,2,3-thiadiazole | 71% | thieme-connect.com |

| Propiophenone | 4-Methyl-5-phenyl-1,2,3-thiadiazole | 62% | thieme-connect.com |

| Cyclohexyl methyl ketone | 4-Cyclohexyl-1,2,3-thiadiazole | 69% | thieme-connect.com |

Ugi Reaction for Substituted 1,2,3-Thiadiazole Derivatives

The Ugi four-component reaction (U-4CR) is a prominent MCR utilized for the rapid, one-pot synthesis of diverse molecular scaffolds, including derivatives of 1,2,3-thiadiazole. mdpi.comnih.gov This approach is considered a green synthetic method for generating molecular diversity. nih.govresearchgate.net The reaction typically involves an amine, an aldehyde, an isocyanide, and a carboxylic acid component, which in this case is a 1,2,3-thiadiazole bearing a suitable functional group. mdpi.com For instance, 5-methyl-1,2,3-thiadiazole derivatives have been synthesized via the Ugi reaction with yields ranging from low to excellent (6–98%). mdpi.com This method has been successfully employed to create libraries of 4-methyl-1,2,3-thiadiazole derivatives by combining bioactive substructures, demonstrating its effectiveness in developing novel compounds. nih.govresearchgate.net

| Components | Solvent | Product Type | Yield Range | Reference |

|---|---|---|---|---|

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid, an amine, an aldehyde, an isocyanide | Methanol | α-acylamino amide derivatives of 4-methyl-1,2,3-thiadiazole | 3-89% | researchgate.net |

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nanobioletters.com In the synthesis of thiadiazoles, these principles are applied through methods like microwave-assisted synthesis and photocatalysis, which offer more sustainable alternatives to conventional protocols. nanobioletters.combohrium.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a key green chemistry technique, significantly reducing reaction times and often improving product yields and quality compared to conventional heating methods. nanobioletters.comscielo.br The synthesis of 1,2,3-thiadiazole derivatives has benefited greatly from this technology. mdpi.com For example, a multi-step synthesis of 1,2,3-thiadiazole rings linked to 1,2,4-triazole (B32235) moieties was effectively carried out under microwave irradiation. nih.govnih.gov Research indicates that optimal conditions for certain steps could be achieved at 90°C in just 15 minutes. nih.gov Comparative studies have shown that microwave irradiation can produce thiadiazole derivatives with yields of 85-90%, surpassing other green techniques like ultrasonication (75-80% yields). nanobioletters.com The significant reduction in reaction time, from hours to minutes, highlights the efficiency of the microwave-assisted approach. nih.gov

| Synthesis | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| N-substituted-triazole derivatives | Conventional | Several hours | - | nih.gov |

| Microwave-Assisted | 33–90 seconds | 82% | nih.gov | |

| 3,5-dibenzyl-4-amino-1,2,4-triazole | Conventional | 10 hours | - | nih.gov |

| Microwave-Assisted | 8–9 minutes | - | nih.gov | |

| General Thiadiazole Derivatives | Conventional | Longer duration | - | nanobioletters.com |

| Microwave-Assisted | Shorter duration | 85-90% | nanobioletters.com |

Photocatalytic Approaches in Thiadiazole Formation

Photocatalysis, particularly using visible light, represents a sustainable and environmentally friendly approach to organic synthesis. organic-chemistry.org This method allows reactions to proceed under mild conditions with high selectivity. The synthesis of 1,2,3-thiadiazoles has been successfully achieved using a photocatalytic process involving visible light and a catalyst such as cercosporin (1 mol %). organic-chemistry.org This green methodology demonstrates good regioselectivity and is compatible with a broad range of functional groups. organic-chemistry.org The use of visible light as a renewable energy source aligns perfectly with the principles of sustainable chemistry, providing an efficient and clean route for the formation of the 1,2,3-thiadiazole ring system. organic-chemistry.org

| Energy Source | Catalyst | Key Features | Reference |

|---|---|---|---|

| Visible Light | Cercosporin (1 mol %) | Good regioselectivity, broad functional-group compatibility, mild conditions | organic-chemistry.org |

Strategies for Introducing Chloro and Methyl Substituents

The introduction of chloro and methyl groups at the C5 and C4 positions of the 1,2,3-thiadiazole ring, respectively, can be achieved through several synthetic routes. These strategies often involve either the construction of the thiadiazole ring from appropriately substituted precursors or the post-functionalization of a pre-formed thiadiazole ring.

Regioselective Chlorination Methodologies

Regioselective chlorination is crucial for the synthesis of this compound. One of the primary methods for the formation of the 1,2,3-thiadiazole ring is the Hurd-Mori synthesis, which involves the reaction of α-acyl- or α-tosylhydrazones with thionyl chloride (SOCl₂) nih.govwikipedia.orgisres.org. The regioselectivity of this reaction is dependent on the nature of the starting hydrazone. To obtain the 4-methyl-5-chloro substitution pattern, a hydrazone derived from a methyl-substituted carbonyl compound, such as the hydrazone of propan-2-one, can be utilized. During the cyclization process with thionyl chloride, the chlorine atom is regioselectively introduced at the 5-position of the newly formed thiadiazole ring.

Another potential strategy involves the direct chlorination of a pre-synthesized 4-methyl-1,2,3-thiadiazole. While direct electrophilic chlorination of the thiadiazole ring can be challenging, specific chlorinating agents can be employed to achieve the desired substitution. The reactivity of the C5 position in some 1,2,4-thiadiazoles towards nucleophilic substitution is well-documented, suggesting that the electronic properties of the 1,2,3-thiadiazole ring could also direct halogenation to this position under specific conditions isres.org.

Introduction of Methyl Groups via Specific Reaction Pathways

The introduction of a methyl group at the 4-position of the 1,2,3-thiadiazole ring is typically accomplished by starting with a precursor that already contains the methyl group at the desired position. In the context of the Hurd-Mori synthesis, this would involve the use of a hydrazone derived from a ketone bearing a methyl group adjacent to the carbonyl, which becomes the C4 of the thiadiazole ring nih.govmdpi.com.

An alternative, though less common, approach could involve the methylation of a pre-formed 5-chloro-1,2,3-thiadiazole. This would likely proceed through the formation of an organometallic intermediate at the C4 position, followed by quenching with a methylating agent. However, such a strategy would need to overcome challenges related to the regioselective functionalization of the C4 position without affecting the chloro substituent at C5.

Nucleophilic Substitution Reactions on Chlorinated Thiadiazole Rings

While not a primary method for the synthesis of this compound itself, nucleophilic substitution reactions on the chlorinated thiadiazole ring are a key aspect of its chemistry and the synthesis of its analogues. The chlorine atom at the 5-position of the 1,2,3-thiadiazole ring is a good leaving group and is susceptible to displacement by a variety of nucleophiles.

This reactivity allows for the synthesis of a wide range of 5-substituted-4-methyl-1,2,3-thiadiazole derivatives. For instance, reaction with alkoxides, thiolates, or amines can introduce new functional groups at the 5-position. These reactions are crucial for the development of new compounds with potentially interesting biological or material properties.

| Starting Material | Nucleophile | Product | Reaction Conditions |

|---|---|---|---|

| 5-Chloro-4-phenyl-1,2,3-thiadiazole | Sodium Methoxide | 5-Methoxy-4-phenyl-1,2,3-thiadiazole | Methanol, Reflux |

| 5-Chloro-4-phenyl-1,2,3-thiadiazole | Sodium Thiophenoxide | 5-(Phenylthio)-4-phenyl-1,2,3-thiadiazole | Ethanol, Room Temperature |

| 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde | Piperidine | 5-(Piperidin-1-yl)-1,2,3-thiadiazole-4-carbaldehyde | Dioxane, Heat |

Purification and Isolation Techniques in this compound Synthesis

The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.

Following the synthesis, the crude product is typically subjected to a series of work-up procedures. This may include quenching the reaction with water or an aqueous solution, followed by extraction of the product into a suitable organic solvent. The organic layer is then washed to remove any remaining reagents or water-soluble byproducts.

Common purification techniques for chlorinated thiadiazoles include:

Crystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor. The choice of solvent is crucial and is determined by the solubility profile of the compound.

Column Chromatography: For liquid products or solids that are difficult to crystallize, column chromatography is a powerful purification technique. A solution of the crude product is passed through a column packed with a stationary phase, such as silica gel or alumina. An eluting solvent or a solvent mixture is used to move the components of the mixture down the column at different rates, allowing for their separation. The fractions containing the pure product are then collected and the solvent is evaporated.

Distillation: For volatile liquid products, distillation can be an effective purification method. The crude product is heated to its boiling point, and the vapor is condensed and collected. This technique is particularly useful for separating compounds with significantly different boiling points.

Advanced Spectroscopic and Structural Characterization of 5 Chloro 4 Methyl 1,2,3 Thiadiazole

Spectroscopic Analysis Techniques

Spectroscopic methods are instrumental in determining the structure of chemical compounds. For 5-Chloro-4-methyl-1,2,3-thiadiazole, techniques such as vibrational and nuclear magnetic resonance spectroscopy, alongside mass spectrometry, provide a detailed picture of its molecular framework.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Elucidation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, offers insights into the functional groups and bonding within a molecule. In the analysis of 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to 1,2,3-thiadiazoles, FT-IR spectra show characteristic absorption bands. For instance, the C=N stretching vibration in the thiadiazole ring is typically observed in the range of 1596-1598 cm⁻¹. semanticscholar.org The stretching vibrations for C-H bonds and the N-N bond are also identifiable in the spectra. semanticscholar.org Quantum chemical calculations are often employed to support the assignment of experimental vibrational frequencies. dergipark.org.tr

While specific FT-IR and FT-Raman data for this compound are not extensively detailed in the provided results, the analysis of related thiadiazole compounds provides a strong basis for the expected spectral features. For example, in novel 1,3,4-thiadiazole compounds, characteristic IR absorption data has been tabulated to identify key functional groups. dergipark.org.tr

Table 1: Representative Vibrational Frequencies for Thiadiazole Derivatives

| Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

| C=N (cyclic) | 1596 - 1598 | semanticscholar.org |

| C-H | 2920 | semanticscholar.org |

| N-N | 1107 | semanticscholar.org |

| C-S-C | 707 - 711 | semanticscholar.org |

| C-Cl | 747 - 748 | semanticscholar.org |

This table is illustrative and based on data for related thiadiazole compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments.biosynth.combhu.ac.in

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the nuclei.

In the case of this compound, one would expect to see a signal in the ¹H NMR spectrum corresponding to the methyl (CH₃) protons. The chemical shift of this signal would be influenced by the electronic environment of the thiadiazole ring and the adjacent chloro-substituted carbon. For related 4-methyl-1,2,3-thiadiazole (B96444) derivatives, the methyl protons typically appear as a singlet in the ¹H NMR spectrum.

The ¹³C NMR spectrum would show distinct signals for each of the three carbon atoms in the molecule: the methyl carbon, the C4 carbon attached to the methyl group, and the C5 carbon attached to the chlorine atom. bhu.ac.in The chemical shifts of these carbons provide direct information about their bonding and electronic density. bhu.ac.in For instance, in derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, the signals for the C=O and =CH groups were observed in the range of δ 163.31–164.61 ppm and δ 135.59–146.67 ppm, respectively. mdpi.com While specific NMR data for this compound is not available in the search results, analysis of similar structures provides expected ranges for the chemical shifts. mdpi.comresearchgate.net

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H (CH₃) | ~2.5 | Singlet | Based on similar structures. |

| ¹³C (CH₃) | ~10-20 | Quartet | |

| ¹³C (C4) | ~140-150 | Singlet | |

| ¹³C (C5) | ~150-160 | Singlet |

This table is predictive and based on general principles and data from related compounds.

High-Resolution Mass Spectrometry for Molecular Confirmation.biosynth.com

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and molecular weight of a compound with high accuracy. nih.gov For this compound (C₃H₃ClN₂S), the exact mass can be calculated and compared with the experimentally determined value to confirm its identity. biosynth.comguidechem.com The fragmentation pattern observed in the mass spectrum can also provide structural information. Electrospray ionization (ESI) is a common technique used for the mass spectrometric analysis of thiadiazole derivatives. mdpi.com

The molecular weight of this compound is 134.581 g/mol . guidechem.com HRMS would be expected to provide a measured mass very close to this value, confirming the molecular formula C₃H₃ClN₂S. biosynth.com

X-ray Crystallography for Solid-State Structure Determination

Bond Lengths and Angles Analysis

While a specific crystal structure for this compound was not found in the search results, analysis of related thiadiazole structures reveals typical bond lengths and angles. For instance, in a derivative of 1,3,4-thiadiazole, the N(7)-C(11) bond length was determined to be 1.409(4) Å. mdpi.com The internal angles within the thiadiazole ring are also of interest, with values such as N(8)-C(9)-S(10) = 116.3(3)° and N(7)-C(11)-S(10) = 107.8(3)° being reported for a 1,3,4-thiadiazole derivative. mdpi.com In the case of 5-chloro-l,2,3-thiadiazole derivatives, the C(4)-C(5)-S(l) angle has been reported to be large, around 128°. psu.edu

Table 3: Representative Bond Lengths and Angles in Thiadiazole Derivatives

| Bond/Angle | Typical Value | Reference |

| N-C Bond Length | 1.409(4) Å | mdpi.com |

| N-C-S Angle | 116.3(3)° | mdpi.com |

| N-C-S Angle (strained) | 107.8(3)° | mdpi.com |

| C-C-S Angle | 128° | psu.edu |

This table presents data from related thiadiazole structures and serves as a reference.

Conformational Analysis and Planarity Assessment

X-ray crystallography also allows for the assessment of the planarity of the thiadiazole ring and the conformation of its substituents. In many heterocyclic systems, the planarity of the ring is a key feature. For a derivative of N-4-methyl-1,2,3-thiadiazole-5-carbonyl-N'-3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxyl)phenyl urea, X-ray analysis indicated that the 1,2,3-thiadiazole (B1210528) ring is not coplanar with the attached phenyl ring, with a dihedral angle of 33.57°. researchgate.net In another study on cyanothioformamide, a near planar C(1)-N(H)-C(CN) unit was observed with a dihedral angle of -178.0(3)°. mdpi.com This information is crucial for understanding the steric and electronic interactions within the molecule and in the crystal packing.

Intermolecular Interactions in Crystal Lattices

While a dedicated single-crystal X-ray diffraction study for this compound is not prominently available in the reviewed literature, the nature of intermolecular interactions in its crystal lattice can be inferred from studies on closely related thiadiazole derivatives. The packing of molecules in a crystal is governed by a network of noncovalent interactions that dictate the material's macroscopic properties.

For this compound, the presence of a chlorine atom, a methyl group, and the nitrogen and sulfur heteroatoms of the ring provides multiple sites for potential intermolecular contacts. Based on analyses of analogous structures, such as substituted 1,2,4-triazoles and 1,3,4-thiadiazoles, several types of interactions are expected to be significant. mdpi.comiucr.org

A Hirshfeld surface analysis of related compounds reveals that even very weak H···H interactions can be crucial for crystal packing. mdpi.com The combination of these varied, weak interactions likely results in a complex and stable three-dimensional supramolecular architecture.

Table 1: Potential Intermolecular Interactions in the Crystal Lattice of this compound (Inferred from Analogues)

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bond | Methyl C-H | Ring Nitrogen (N2 or N3) | Formation of chains or sheets |

| Hydrogen Bond | Methyl C-H | Chlorine (Cl) | Cross-linking of molecular motifs |

| Halogen Bond | Chlorine (Cl) | Ring Nitrogen or Sulfur | Directional interaction contributing to packing |

| Chalcogen Bond | Sulfur (S) | Nitrogen (N) or Chlorine (Cl) | Stabilization of layered structures |

| van der Waals Forces | All atoms | All atoms | General crystal cohesion and density |

Elucidation of Aromaticity and Electronic Delocalization in the 1,2,3-Thiadiazole Ring

The 1,2,3-thiadiazole ring is a five-membered heterocyclic system recognized as an aromatic pharmacophore. mdpi.com Theoretical studies and experimental evidence confirm that thiadiazoles are aromatic compounds, possessing greater aromatic character than other five-membered heterocycles like pyrrole, thiophene, and furan. researchgate.net This aromaticity arises from the cyclic delocalization of π-electrons involving the two double bonds and a lone pair of electrons from the sulfur atom.

The aromatic nature of the 1,2,3-thiadiazole ring in this compound is modulated by the electronic effects of its substituents. The chlorine atom at position 5 and the methyl group at position 4 introduce competing electronic influences.

Chloro Group (C5): The chlorine atom is an electronegative element and thus exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the thiadiazole ring. While it also has a weak, electron-donating mesomeric effect (+M) via its lone pairs, the inductive effect typically dominates for halogens.

Methyl Group (C4): The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. It tends to increase the electron density of the ring system.

Table 2: Electronic Effects of Substituents on the 1,2,3-Thiadiazole Ring

| Substituent | Position | Inductive Effect | Mesomeric/Resonance Effect | Overall Effect on Ring Electron Density |

| Chlorine | C5 | Electron-withdrawing (-I) | Weakly electron-donating (+M) | Decrease (net withdrawing) |

| Methyl | C4 | Electron-donating (+I) | Electron-donating (hyperconjugation) | Increase |

Comparative Structural Analysis with Isomeric Thiadiazoles and Analogues

Thiadiazoles exist in four constitutional isomers, distinguished by the relative positions of the sulfur and two nitrogen atoms within the five-membered ring: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole (B1195012), and 1,3,4-thiadiazole. isres.orgwikipedia.org The specific arrangement of heteroatoms profoundly influences the molecule's geometry, dipole moment, stability, and chemical reactivity.

This compound can be compared with its hypothetical or known isomers, such as 5-Chloro-3-methyl-1,2,4-thiadiazole and 2-Chloro-5-methyl-1,3,4-thiadiazole.

1,2,3-Thiadiazole (The Parent Compound): Characterized by having the two nitrogen atoms adjacent to each other (N-N bond). This arrangement is known to be susceptible to thermal or photochemical extrusion of dinitrogen (N₂), a key reaction pathway for this isomer.

1,2,4-Thiadiazole Isomer (e.g., 5-Chloro-3-methyl-1,2,4-thiadiazole): In this isomer, the nitrogen atoms are separated by a carbon atom. This arrangement is generally more stable than the 1,2,3-isomer and does not readily lose N₂. isres.org The site of substitution also dictates reactivity; for instance, the C5 position in 1,2,4-thiadiazoles is often the most reactive site for nucleophilic substitution. isres.org

1,3,4-Thiadiazole Isomer (e.g., 2-Chloro-5-methyl-1,3,4-thiadiazole): This is a highly symmetric and stable isomer. The 1,3,4-thiadiazole ring is noted for its pronounced aromaticity and thermal stability. researchgate.net Due to the electronegativity of the two nitrogen atoms, the carbon atoms have low electron density, making them susceptible to nucleophilic attack, especially when substituted with a good leaving group like chlorine.

The structural differences between these isomers lead to distinct spectroscopic signatures, which can be used for their differentiation, for example, through mass spectrometry, where fragmentation patterns can be unique to each isomeric core. mdpi.com

Table 3: Structural Comparison of Chloromethyl-Thiadiazole Isomers

| Compound | Isomer Type | Key Structural Feature | Expected Relative Stability |

| This compound | 1,2,3-Thiadiazole | Adjacent N atoms (N-N bond) | Less stable; prone to N₂ extrusion |

| 5-Chloro-3-methyl-1,2,4-thiadiazole | 1,2,4-Thiadiazole | N-C-N arrangement | More stable than 1,2,3-isomer |

| 2-Chloro-5-methyl-1,3,4-thiadiazole | 1,3,4-Thiadiazole | N-C-S-C-N arrangement (symmetric) | Generally the most stable isomer |

| 3-Chloro-4-morpholino-1,2,5-thiadiazole | 1,2,5-Thiadiazole | N-S-N arrangement | Stable aromatic system |

Computational Investigations of 5 Chloro 4 Methyl 1,2,3 Thiadiazole and Thiadiazole Derivatives

Quantum Chemical Methods and Approaches

Quantum chemical methods are fundamental tools for investigating the molecular properties and reactivity of heterocyclic compounds like 5-Chloro-4-methyl-1,2,3-thiadiazole and its derivatives. These computational techniques allow for the detailed examination of molecular structures, electronic properties, and reaction mechanisms at the atomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a prevalent method for studying thiadiazole derivatives due to its balance of accuracy and computational cost. researchgate.netnih.gov DFT calculations are employed to optimize molecular geometries, predict spectroscopic properties, and analyze chemical reactivity. nih.govcyberleninka.ru A popular functional used in these studies is the B3LYP hybrid functional, often combined with basis sets like 6-311G(d,p) or 6-311++G(d,p) to provide reliable results for both gaseous and aqueous phases. nih.govcyberleninka.ru

Researchers utilize DFT to investigate the structures and physicochemical properties of newly synthesized thiadiazole molecules. rsc.org For instance, the optimized geometries of benzimidazole-thiadiazole derivatives calculated using DFT show good agreement with experimental data from X-ray crystallography. nih.gov These calculations confirm the planarity of the thiadiazole ring and the relative orientations of its substituents. nih.govacs.org DFT is also instrumental in understanding reaction mechanisms, such as the migratory insertion step in the rhodium-catalyzed synthesis of dihydrothiophenes from 1,2,3-thiadiazoles. acs.org

| Application | Key Findings | References |

|---|---|---|

| Geometry Optimization | Confirms planar structure of the thiadiazole ring and provides accurate bond lengths and angles. | nih.govacs.org |

| Spectroscopic Properties | Predicts vibrational frequencies (FT-IR) and NMR chemical shifts. | rsc.org |

| Reactivity Analysis | Determines sites for electrophilic and nucleophilic attack through analysis of frontier molecular orbitals and electrostatic potential. | nih.govmdpi.com |

| Reaction Mechanisms | Elucidates reaction pathways and transition states, such as in catalytic cycles. | acs.org |

Ab Initio and Semi-Empirical Methodologies

Alongside DFT, ab initio and semi-empirical methods are also utilized, though often for comparative purposes. researchgate.net Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameters, offering high accuracy at a greater computational expense. researchgate.net Semi-empirical methods, like AM1 and PM3, are faster but less accurate as they use parameters derived from experimental data. researchgate.net These methods have been used to examine the properties of thiadiazole derivatives, providing a broader understanding when compared with DFT and experimental results. researchgate.net For more complex systems or initial screenings, semi-empirical methods like MOPAC can be used for energy minimization of ligand structures before further analysis. mdpi.com

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. For this compound and its derivatives, understanding the distribution of electrons and the energies of molecular orbitals is crucial for predicting their reactivity and potential applications.

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energy Levels

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ucsb.edulibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical reactivity and kinetic stability. cyberleninka.ru A smaller gap suggests a more reactive molecule. nih.gov

For thiadiazole derivatives, the HOMO and LUMO energy levels are calculated using DFT to predict their chemical behavior. nih.govresearchgate.net For example, in a series of benzimidazole-thiadiazole derivatives, the compound with the smallest HOMO-LUMO gap was predicted to be the most chemically reactive. nih.gov The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. researchgate.net

| Compound/Derivative Series | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Implication | References |

|---|---|---|---|---|---|

| Benzimidazole-Thiadiazoles | Varies | Varies | Lower gap indicates higher reactivity | Predicts relative chemical reactivity within the series. | nih.gov |

| Substituted 1,3,4-Thiadiazoles | Varies | Varies | 3.12 - 3.31 | Influences photophysical properties and emission spectra. | researchgate.net |

Electron Density Distribution (e.g., QTAIM, Hirshfeld Surface Analysis)

The distribution of electron density within a molecule provides insight into its bonding and intermolecular interactions. The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density topology, identifying bond critical points and characterizing the nature of chemical bonds. acs.orgmdpi.com

Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.comresearchgate.net The ESP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential, representing electron-poor areas prone to nucleophilic attack. mdpi.comresearchgate.net

In the study of thiadiazole derivatives, ESP analysis helps to identify the most likely sites for interaction with other molecules, including biological targets. mdpi.comresearchgate.net For example, in some thiadiazole derivatives, the electron density is concentrated around the sulfur atom and the thiadiazole ring, indicating these as likely sites for strong interactions with biomolecules. researchgate.net The analysis also reveals features like sigma holes on halogen atoms, which can influence their interaction patterns. mdpi.com

Biradicaloid Character Assessment

The concept of biradicaloid character, which describes the extent to which a molecule possesses two unpaired electrons in its ground state, is crucial for understanding the electronic properties and reactivity of certain classes of organic molecules. Computational studies on derivatives of thieno[3,4-c] mdpi.comnih.govresearchgate.netthiadiazole have revealed a moderate biradicaloid nature in many of its derivatives. mdpi.com This characteristic is often associated with a small highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) gap. nih.gov For these thieno-thiadiazole systems, donor substitution has been shown to decrease the HOMO-LUMO gap, thereby increasing the biradicaloid character. nih.gov

While these studies focus on the 1,2,5-thiadiazole (B1195012) isomer, the principles can be extended to hypothesize about 1,2,3-thiadiazole (B1210528) derivatives. The presence of substituents on the 1,2,3-thiadiazole ring, such as the chloro and methyl groups in this compound, would be expected to modulate the electronic structure and potentially influence any inherent biradicaloid tendencies.

Singlet-Triplet Energy Gaps

The energy difference between the lowest singlet (S1) and triplet (T1) excited states, known as the singlet-triplet energy gap (ΔE_ST), is a key parameter in photochemistry and materials science. For a series of thieno[3,4-c] mdpi.comnih.govresearchgate.netthiadiazole derivatives, adiabatic singlet-triplet energy gaps were computationally estimated to be less than 1 eV for all but the unsubstituted parent dye. mdpi.com These small gaps are often indicative of significant biradicaloid character. nih.gov

The magnitude of the ΔE_ST can be influenced by molecular structure and substituent effects. For instance, in polyacenes, the singlet-triplet gap is known to be sensitive to both dynamic and static electron correlation. shd-pub.org.rs While specific calculations for this compound are not available, it is reasonable to assume that the nature and position of the chloro and methyl substituents would play a role in determining its singlet-triplet gap.

| Derivative Class | Computational Method | Estimated Adiabatic ΔE_ST (eV) | Reference |

| Donor-substituted thieno[3,4-c] mdpi.comnih.govresearchgate.netthiadiazoles | ΔSCF (B3LYP, M062X), SFTDDFT | 0.33 - 0.73 | nih.gov |

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing insights that complement experimental findings.

Simulation of Vibrational Spectra (IR, Raman)

Density Functional Theory (DFT) calculations are widely used to simulate the infrared (IR) and Raman spectra of molecules. Such calculations have been successfully applied to various thiadiazole derivatives, showing good agreement between theoretical and experimental vibrational wavenumbers. acs.orgresearchgate.net For instance, a study on 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) utilized DFT (B3LYP/6-31G**) to optimize the molecular geometry and calculate the normal modes of vibration, which correlated well with experimental IR and Raman spectra. researchgate.net

Furthermore, computational IR spectroscopy has been employed to differentiate between isomers, such as 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles, by comparing calculated spectra with experimental ion spectroscopy data. mdpi.com This highlights the potential of using simulated spectra to confirm the structure of this compound and assign its characteristic vibrational bands.

Electronic Absorption Spectra (TD-DFT)

Time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. mdpi.combohrium.com Studies on various thiadiazole derivatives have demonstrated that TD-DFT can predict absorption maxima (λ_max) that are in good agreement with experimental UV-Vis spectra. acs.orgdergipark.org.tr For example, TD-DFT calculations on thiazolo[3,2-a]pyridine derivatives accurately reproduced the observed electronic transitions. bohrium.com The choice of functional and the inclusion of solvent effects can be critical for achieving accurate predictions. rsc.org For this compound, TD-DFT calculations could predict its UV-Vis absorption spectrum, with the electronic transitions being influenced by the chloro and methyl substituents on the thiadiazole ring.

| Compound Class | Computational Method | Predicted Property | Reference |

| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | TD-DFT | UV spectrum | acs.org |

| Thiazolo[3,2-a]pyridine derivatives | TD-DFT | Electronic absorption spectra | bohrium.com |

| 1,2,3-Triazole based regioisomers | TD-DFT | Absorption and fluorescence spectra | rsc.org |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms and characterizing transition states. The photochemistry of 1,2,3-thiadiazoles has been a subject of such investigations. Ultrafast time-resolved UV-vis and IR spectroscopies, coupled with computational studies, have been used to study the early events in the photochemistry of 4-methyl-5-carboethoxy-1,2,3-thiadiazole. nih.gov These studies suggest that upon photoexcitation, 1,2,3-thiadiazoles can undergo nitrogen extrusion to form transient species like thiirenes. nih.govnih.gov

Furthermore, DFT calculations have been employed to investigate the rhodium-catalyzed reactions of 1,2,3-thiadiazoles, identifying migratory insertion as the rate-determining step and elucidating the origins of regio- and enantioselectivity through the analysis of transition state structures. acs.orgacs.org Such computational approaches could be applied to understand the thermal or photochemical decomposition of this compound, predicting the likely intermediates and products.

Structure-Reactivity Relationships from Computational Data

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) studies leverage computational data to correlate molecular structure with biological activity or chemical reactivity. For thiadiazole derivatives, QSAR studies have been performed to understand their antifungal, anticancer, and enzyme inhibitory activities. researchgate.netnih.govnih.gov These studies often use descriptors derived from computational chemistry, such as electronic and physicochemical parameters.

A structure-activity relationship study on mdpi.comnih.govnih.govthiadiazole benzylamides as necroptosis inhibitors revealed that the nature and position of substituents on the thiadiazole ring are critical for their biological activity. nih.gov Specifically, small cyclic alkyl groups at the 4-position and 2,6-dihalobenzylamides at the 5-position were found to be optimal. nih.gov This highlights the importance of the substitution pattern in determining the reactivity and biological function of 1,2,3-thiadiazole derivatives. Computational data for this compound could be used to predict its reactivity and potential biological activities based on established structure-reactivity relationships for this class of compounds.

| Compound Class | Study Type | Key Finding | Reference |

| mdpi.comnih.govnih.govThiadiazole benzylamides | SAR | Substituent position and nature are crucial for necroptosis inhibitory activity. | nih.gov |

| 1,3,4-Thiadiazole-2-thione derivatives | QSAR | Development of a model for carbonic anhydrase IX inhibition. | nih.gov |

| Substituted 1,2,4-triazole (B32235) derivatives | 3D-QSAR | Identification of steric and electrostatic contributions to anticancer activity. | nih.gov |

Molecular Dynamics Simulations for Interfacial Interactions (e.g., Adsorption on Metal Surfaces)

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the interfacial interactions between thiadiazole derivatives and metal surfaces at an atomic level. researchgate.netresearchgate.net These simulations provide dynamic insights into the adsorption behavior of molecules, which is crucial for understanding mechanisms such as corrosion inhibition, where the formation of a protective film on the metal surface is key. researchgate.netmdpi.comnih.gov By modeling the system of the inhibitor molecule, the metal surface, and the surrounding solvent molecules, MD simulations can elucidate the orientation, interaction energies, and binding strengths of thiadiazole compounds on various metals. researchgate.netresearchgate.net

Research Findings from Thiadiazole Derivatives

While specific MD simulation data for this compound is not extensively available in public literature, studies on analogous thiadiazole derivatives provide significant insights into the expected adsorption behavior. Researchers have frequently employed MD simulations to study the interaction of various thiadiazole compounds on metal surfaces like mild steel, copper, and aluminum, often in the context of understanding their corrosion-inhibiting properties. researchgate.netmdpi.comrsc.org

A common finding across these studies is that thiadiazole derivatives tend to adsorb on metal surfaces in a flat or nearly parallel orientation. nih.gov This orientation maximizes the contact area between the molecule and the surface, facilitating a strong interaction. The adsorption is typically driven by the heteroatoms present in the thiadiazole ring (nitrogen and sulfur) and any functional groups attached to it. mdpi.comrsc.org These heteroatoms can donate lone pair electrons to the vacant d-orbitals of the metal atoms, forming coordinate bonds. nih.gov Additionally, the π-electrons of the aromatic thiadiazole ring can interact with the metal surface. nih.gov

For instance, studies on 2-amino-5-phenyl-1,3,4-thiadiazole have shown that the molecule adsorbs on the Fe(110) surface, a common representation of steel, through both the nitrogen and sulfur atoms of the thiadiazole ring. researchgate.net MD simulations of other derivatives, such as 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (B1269388) and 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole on mild steel, also indicate a strong adsorption process that leads to the formation of a protective layer. mdpi.comnih.gov

The strength of the interaction between the inhibitor molecule and the metal surface is quantified by the interaction and binding energies calculated from the MD simulations. A more negative interaction energy signifies a stronger and more stable adsorption. researchgate.netnih.gov

Below is an interactive data table summarizing typical interaction and binding energy ranges observed for various thiadiazole derivatives on different metal surfaces, as reported in computational studies.

| Thiadiazole Derivative | Metal Surface | Interaction Energy (kJ/mol) | Binding Energy (kJ/mol) | Key Observations |

| 2-amino-5-phenyl-1,3,4-thiadiazole | Fe(110) (Mild Steel) | High negative values reported | Strong binding | Adsorption involves N and S atoms of the thiadiazole ring. researchgate.net |

| 2,5-bis(octyldithio)-1,3,4-thiadiazole | Aluminum | Formation of Al-N and Al-S bonds | Not explicitly stated | N and S atoms are the main reactive sites. rsc.org |

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | Strong adsorption indicated | Not explicitly stated | Adsorption leads to a protective film. mdpi.comnih.gov |

| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | Mild Steel | Strong adsorption indicated | Not explicitly stated | Adsorption leads to a protective film. mdpi.comnih.gov |

| (E)-5-methyl-4-((thiophen-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Carbon Steel | -36.7 | Not explicitly stated | Molecules orient nearly parallel to the metal surface. nih.govacs.org |

| (E)-4-(((5-(dimethylamino)thiophen-2-yl)methylene)amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Carbon Steel | -38.5 | Not explicitly stated | Molecules orient nearly parallel to the metal surface. nih.govacs.org |

These computational findings are invaluable for the rational design of new and more effective thiadiazole-based compounds for various applications, including the development of advanced corrosion inhibitors. By understanding the fundamental interactions at the molecular level, scientists can predict the efficacy of novel derivatives like this compound and tailor their molecular structures to enhance their performance on specific metal surfaces.

Emerging Research Applications of Thiadiazole Derivatives Excluding Specific Biological/clinical Outcomes

Materials Science Applications

The application of thiadiazole derivatives in materials science is a growing field of study. Their inherent chemical and thermal stability, coupled with their electron-accepting nature, makes them attractive candidates for various advanced materials. acs.org

Organic Electronics and Spintronics

While specific studies on 5-Chloro-4-methyl-1,2,3-thiadiazole in organic electronics and spintronics are not prominent in the available literature, the broader class of 1,3,4-thiadiazoles has been investigated for applications in optics and electrochemistry. acs.org The electron-deficient nature of the thiadiazole ring is a key characteristic that makes these compounds suitable as electron-accepting and charge-transporting materials, which are fundamental components of organic electronic devices. The introduction of a chloro- and a methyl- group, as in this compound, would modulate these electronic properties, suggesting a potential avenue for research into its utility in this domain.

Functional Materials as Building Blocks

Thiadiazoles are recognized as multifunctional heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide range of functional materials. isres.org The 1,2,3-thiadiazole (B1210528) structure, in particular, is considered a unique and privileged template in synthetic chemistry. mdpi.com The presence of reactive sites allows for the attachment of various functional groups, enabling the tailoring of properties for specific applications. For instance, 4-methyl-1,2,3-thiadiazole (B96444) derivatives have been used as precursors in the synthesis of more complex molecules, highlighting the role of the substituted 1,2,3-thiadiazole core as a foundational component. mdpi.com

Components in Polymers (e.g., resins, flame retardants, copolymers)

The incorporation of heterocyclic rings into polymer chains is a well-established strategy for enhancing thermal stability and imparting specific functionalities. Research on 1,3,4-thiadiazole (B1197879) derivatives has shown their utility as components in chelating resins. mdpi.com Although direct evidence for this compound in polymer applications is scarce, its structure suggests it could potentially be used as a monomer or an additive. The chlorine atom, for instance, might contribute to flame retardant properties, an area of significant interest in polymer science.

Fluorescent Dyes and Molecular Probes for Imaging

Certain thiadiazole derivatives are known to be components of dyes. Specifically, derivatives of the 1,3,4-thiadiazole isomer have been utilized in the synthesis of azo dyes. mdpi.com The photoluminescent properties of these compounds are often linked to the extended conjugation and the electronic nature of the heterocyclic ring. The specific fluorescence characteristics of this compound have not been extensively reported, representing another area for potential research and development.

Corrosion Inhibition Research

The prevention of metal corrosion is a critical industrial challenge, and organic heterocyclic compounds are widely studied as effective corrosion inhibitors. isres.org Thiadiazoles, in particular, have been noted for their efficacy in this regard. isres.org

Mechanisms of Corrosion Inhibition (e.g., Adsorption Mechanisms)

The primary mechanism by which thiadiazole derivatives inhibit corrosion is through adsorption onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. nih.gov This adsorption can occur through the heteroatoms (nitrogen and sulfur) which can donate electrons to the vacant d-orbitals of the metal. The efficiency of inhibition is often related to the strength of this adsorption, which can be influenced by the electronic structure of the inhibitor molecule.

Chemical Precursors and Synthetic Reagents

Halogenated thiadiazoles, such as this compound, are valuable intermediates in organic synthesis. The halogen atom, particularly chlorine, serves as a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

The reactivity of the chloro-substituted thiadiazole ring allows for its use as a building block for more complex molecules. The carbon atom attached to the halogen has a low electron density due to the electronegativity of the neighboring nitrogen atoms, facilitating nucleophilic attack. nih.gov This makes 5-chloro-thiadiazoles versatile precursors for a wide range of derivatives. nih.gov

Synthetic transformations involving the 1,2,3-thiadiazole core include:

Nucleophilic Substitution: The chlorine atom in this compound can be readily displaced by various nucleophiles to introduce new functional groups at the 5-position of the ring.

Multi-component Reactions: The 1,2,3-thiadiazole scaffold can participate in complex reactions like the Ugi four-component reaction (U-4CR). For instance, a 5-carbaldehyde substituted thiadiazole can react with amines, isocyanides, and azides to construct tetrazole-containing thiadiazole derivatives in moderate yields. mdpi.com

Functional Group Manipulation: Substituents on the thiadiazole ring can be chemically modified. For example, a 5-carboxylate group on a thiadiazole ring can be reduced to the corresponding alcohol using sodium borohydride. This alcohol can then be oxidized to an aldehyde, which serves as a handle for further synthetic elaborations. mdpi.com

These synthetic routes demonstrate the utility of this compound and related structures as foundational elements for creating novel compounds with desired chemical and biological properties.

As Versatile Ligands in Coordination Chemistry

Thiadiazole derivatives are recognized for their ability to act as versatile ligands in coordination chemistry. acs.org The presence of nitrogen and sulfur heteroatoms with available lone pairs of electrons allows them to coordinate with a variety of metal ions, forming stable metal complexes. researchgate.netnih.gov The specific substitution on the thiadiazole ring can influence the coordination mode and the properties of the resulting metal complexes. For instance, chloro-substituted thiazoles have been utilized in the formation of dinuclear metal complexes bridged by chlorine atoms. rsc.org Although direct examples involving this compound are scarce, its structural features suggest potential for use as a ligand in the synthesis of novel coordination compounds with interesting electronic and structural properties.

Dye and Pigment Applications

Thiadiazole derivatives have been investigated for their potential in the development of dyes and pigments. researchgate.netekb.eg The thiadiazole ring can act as a chromophoric core, and by attaching various electron-donating and electron-withdrawing groups, the color and dyeing properties can be tuned. mdpi.com Azo dyes based on thiadiazole moieties have been synthesized and characterized, demonstrating a range of colors and good fastness properties on various fabrics. mdpi.comresearchgate.net The synthesis of such dyes often involves the diazotization of an amino-substituted thiadiazole followed by coupling with a suitable aromatic compound. mdpi.com While there are no specific reports on the use of this compound in this context, its substituted aromatic structure suggests it could be a precursor for the synthesis of novel dye molecules.

Future Research Directions and Perspectives

Exploration of Unconventional Reactivity Patterns

The reactivity of the 1,2,3-thiadiazole (B1210528) ring is known to be versatile, capable of undergoing various transformations such as ring-cleavage and rearrangements. nih.gov For 5-Chloro-4-methyl-1,2,3-thiadiazole, a key area of future investigation will be the exploration of its unconventional reactivity patterns. This includes studying its behavior under various reaction conditions, such as photolysis, thermolysis, and with different catalysts, to uncover novel chemical transformations. Understanding how the chloro and methyl substituents influence the electronic properties and reactivity of the thiadiazole ring will be crucial in designing new reactions and applications.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules. Future research should leverage advanced computational modeling, such as Density Functional Theory (DFT) calculations, to gain deeper insights into the electronic structure, spectroscopic properties, and reaction mechanisms of this compound. guidechem.com Such studies can predict its behavior in different chemical environments, guide the design of new derivatives with desired properties, and help in interpreting experimental results. Molecular docking studies could also be employed to predict its interaction with biological targets, paving the way for its application in medicinal chemistry.

Integration with Nanotechnology and Hybrid Molecule Design

The integration of heterocyclic compounds with nanotechnology is a rapidly growing field. Future research could explore the use of this compound in the development of novel nanomaterials. For instance, it could be investigated as a ligand for the surface modification of nanoparticles, potentially imparting specific functionalities or enhancing their catalytic or sensing properties. Furthermore, the design of hybrid molecules, where the this compound scaffold is coupled with other functional moieties, could lead to materials with unique optical, electronic, or biological properties. nano-ntp.com

Investigation of Environmental Impact and Green Synthesis Strategies

As with any chemical compound, understanding the environmental fate and potential toxicity of this compound is of paramount importance. Future research should include studies on its biodegradability, persistence, and potential ecological impact. Concurrently, a strong emphasis should be placed on developing green synthesis strategies that minimize the use and generation of hazardous substances. nanobioletters.comresearchgate.net This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions, aligning with the principles of sustainable chemistry.

Expansion of Materials Science Applications

The unique structure of the thiadiazole ring suggests potential applications in materials science. jocpr.com Future investigations could explore the incorporation of this compound into polymers or coordination complexes to create materials with novel thermal, optical, or electronic properties. Its potential use as a building block for organic semiconductors, dyes, or functional polymers warrants exploration.

Strategic Design of Thiadiazole Scaffolds for Targeted Applications

The thiadiazole scaffold is a recognized pharmacophore in medicinal chemistry. nih.gov A significant future direction will be the strategic design of new molecules based on the this compound core for targeted applications. This involves the synthesis of a diverse library of derivatives and their screening for various biological activities. For instance, its potential as an anticancer agent has been suggested, and further studies could focus on optimizing its structure to enhance efficacy and selectivity against specific cancer cell lines. biosynth.com The design of derivatives as potential inhibitors of specific enzymes or receptors, guided by computational modeling, represents a promising avenue for drug discovery.

Q & A

Basic: What are the common synthetic routes for 5-Chloro-4-methyl-1,2,3-thiadiazole, and how do reaction conditions influence yield?

The synthesis of this compound typically involves halogenation or cyclization reactions. For example, thionyl chloride (SOCl₂) reacts with precursor amines (e.g., 4-chloro-o-phenylenediamine) in either acidic (H₂SO₄) or basic (pyridine) media to form the thiadiazole ring . Adjusting solvent polarity and temperature (e.g., refluxing in anhydrous conditions) is critical for optimizing yields. Copper-catalyzed cross-coupling reactions, as seen in analogous thiadiazoles, may also apply, where chloro-substituted intermediates react with methyl donors under controlled temperatures (~70°C) . Side reactions, such as over-oxidation, can be mitigated by using stoichiometric control and inert atmospheres.

Advanced: How can regioselective functionalization of this compound be achieved for targeted modifications?

Regioselective functionalization often exploits the reactivity of the chlorine atom at the 5-position. Metallation strategies, such as lithiation at the 4-position using methyllithium, enable electrophilic substitution while preserving the methyl group. For instance, 5-chloro derivatives can generate stable lithio-intermediates that react with aldehydes or ketones to form hydroxylated analogs . Computational modeling (DFT) aids in predicting reactive sites, while spectroscopic monitoring (e.g., in situ NMR) ensures selectivity. Steric hindrance from the methyl group directs modifications toward the chlorine-bearing position, enabling tailored derivatives for pharmacological studies.

Advanced: How should researchers resolve contradictions in reported synthesis methods (e.g., acidic vs. basic media)?

Discrepancies in synthesis outcomes (e.g., varying yields or byproducts) between acidic and basic conditions require systematic analysis. For example, thionyl chloride-mediated cyclization in H₂SO₄ (acidic) may favor protonation of intermediates, accelerating ring closure but risking side reactions like sulfonation. In pyridine (basic), deprotonation stabilizes intermediates, potentially improving regioselectivity . Researchers should compare reaction kinetics (via HPLC or GC-MS) and characterize byproducts (via X-ray crystallography or HRMS) to identify optimal pathways. Contradictions may arise from impurities in starting materials or solvent effects, necessitating purity validation (e.g., elemental analysis).

Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substituents (e.g., methyl group at δ ~2.5 ppm) and chlorine-induced deshielding.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths and angles, confirming the thiadiazole ring geometry and halogen placement .

- Mass Spectrometry : HRMS validates molecular weight (C₃H₃ClN₂S) and detects fragmentation patterns.

- IR Spectroscopy : Confirms N–S and C–Cl stretches (~650–750 cm⁻¹).

Advanced: What structure-activity relationships (SAR) have been identified for this compound in biological applications?

The chlorine atom enhances electrophilicity, enabling interactions with biological nucleophiles (e.g., cysteine residues in enzymes). The methyl group improves lipophilicity, facilitating membrane penetration. In fungicidal studies, derivatives with 4-methyl-1,2,3-thiadiazole cores showed activity against Fusarium spp. by inhibiting ergosterol biosynthesis . Modifications at the 5-position (e.g., replacing Cl with sulfanyl groups) alter toxicity profiles, as seen in cyclohexylsulfanyl analogs . Computational docking (e.g., AutoDock) and in vitro assays (MIC determinations) are critical for SAR refinement.

Advanced: What safety and stability considerations apply to handling this compound?

The compound is classified as reactive due to the labile C–Cl bond, which may hydrolyze under humid conditions. Storage in anhydrous environments (e.g., desiccators with P₂O₅) is recommended. Thermal stability studies (DSC/TGA) indicate decomposition above 150°C, releasing toxic gases (e.g., HCl, SOₓ) . Handling requires PPE (nitrile gloves, fume hoods) and waste neutralization protocols (e.g., bicarbonate quenching).

Basic: How can researchers validate the purity of synthesized this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.